molecular formula C18H18N4O2 B5541427 1-(4-methoxyphenyl)-N,N-dimethyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide

1-(4-methoxyphenyl)-N,N-dimethyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide

Cat. No. B5541427
M. Wt: 322.4 g/mol
InChI Key: BVFCUAXCZRAWQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-Methoxyphenyl)-N,N-dimethyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide and its derivatives involves several steps, often starting from basic chemical precursors. For instance, a series of related 1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamides were synthesized and confirmed using different spectroscopic techniques (Abdel-Aziz et al., 2014). Another study involved the synthesis of N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives characterized by spectral techniques (Shinde et al., 2022).

Molecular Structure Analysis

Detailed molecular structure analysis is crucial for understanding the properties and potential applications of the compound. For example, Düğdü et al. (2013) synthesized a related compound and analyzed its structure through X-ray crystallography and theoretical methods, providing insights into its molecular geometry and vibrational frequencies (Düğdü et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of 1-(4-Methoxyphenyl)-N,N-dimethyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide derivatives have been explored in various studies. For example, the compound and its derivatives have been evaluated for their anti-inflammatory activity and ulcerogenicity, demonstrating significant COX-1/COX-2 inhibition (Abdel-Aziz et al., 2014).

Physical Properties Analysis

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for functional group transformations, are vital for understanding how a compound can be utilized in different chemical syntheses and industries. While specific details on the chemical properties of the compound are limited, the referenced studies provide insights into the reactivity and potential applications of similar compounds (Shinde et al., 2022).

Scientific Research Applications

Efficient Synthesis Techniques

A study by Mansueto et al. (2014) details an efficient regioselective synthesis method for 1,2,4-triazole derivatives, including compounds similar to "1-(4-methoxyphenyl)-N,N-dimethyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide". The methodology involves lithiation-trapping sequences, providing a flexible approach to the synthesis of various triazole derivatives, beneficial for developing pharmaceuticals and materials (Mansueto et al., 2014).

Antimicrobial and Antioxidant Activities

Gilava et al. (2020) reported the synthesis and biological evaluation of a series of triazolopyrimidines, demonstrating significant antimicrobial and antioxidant activities. Although the focus is on triazolopyrimidines, the synthetic strategies and biological activity assays are relevant to the study and development of triazole derivatives for potential therapeutic uses (Gilava et al., 2020).

Cytotoxicity and Molecular Docking Studies

Shinde et al. (2022) conducted design, synthesis, and evaluation of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives for their anticancer activity. The study highlights the potential of these compounds against breast cancer cell lines, underscoring the importance of triazole derivatives in developing new anticancer therapies (Shinde et al., 2022).

Corrosion Inhibition

Bentiss et al. (2009) explored the use of a triazole derivative as a corrosion inhibitor for mild steel in hydrochloric acid medium. The compound demonstrated excellent inhibition efficiency, suggesting that triazole derivatives, including "1-(4-methoxyphenyl)-N,N-dimethyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide", can be effective in protecting metals against corrosion (Bentiss et al., 2009).

Blue Emitting Fluorophores

Padalkar et al. (2015) synthesized novel triazole derivatives that exhibit blue and green fluorescence. These compounds could be utilized in developing fluorescent materials for bioimaging and sensing applications, highlighting the versatility of triazole derivatives in material science (Padalkar et al., 2015).

properties

IUPAC Name

1-(4-methoxyphenyl)-N,N-dimethyl-5-phenyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-21(2)18(23)16-19-17(13-7-5-4-6-8-13)22(20-16)14-9-11-15(24-3)12-10-14/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFCUAXCZRAWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(C(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641455
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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